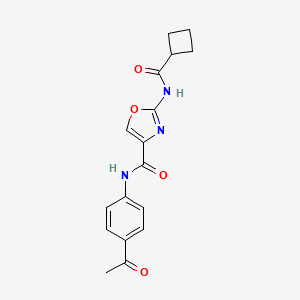

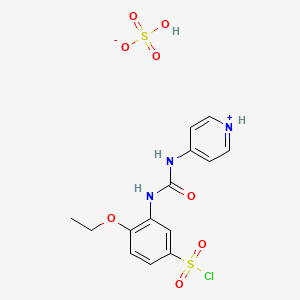

![molecular formula C18H15N3O3S2 B2505755 2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 903355-40-8](/img/structure/B2505755.png)

2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide" is a derivative of benzamide, which is a functional group consisting of a benzoyl group attached to an amide group. Benzamide derivatives are known for their diverse biological activities and have been the subject of various studies to explore their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multistep reactions, as seen in the preparation of novel benzothiazoles, which were characterized using spectroscopy and X-ray diffraction . Similarly, a series of N-(thiazol-2-yl) benzamide derivatives were synthesized and characterized to investigate their gelation behavior . These studies highlight the importance of careful synthesis and characterization in developing new compounds with desired properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. For instance, the single crystal structure of a gelator from the N-(thiazol-2-yl) benzamide series displayed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . The crystal structures of two novel benzothiazoles were also determined, revealing discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, as seen in the synthesis of compounds with anticancer activity . The Diels-Alder reaction is another example, leading to the formation of compounds with specific regioisomers and intramolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the gelation behavior of certain N-(thiazol-2-yl) benzamide derivatives towards ethanol/water and methanol/water mixtures was attributed to their specific non-covalent interactions and methyl functionality . The crystal structures of benzothiazoles provide insights into their stability and potential for forming three-dimensional networks . Additionally, the analgesic activity of certain benzothiazine carboxamides suggests that these compounds can interact with biological targets, which is a critical aspect of their pharmacological profile .

Scientific Research Applications

Anticancer Activity

Benzothiazole and benzamide derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These compounds have shown promising results, comparable to standard drugs like Adriamycin, indicating their potential as anticancer agents. Molecular docking studies also predict their mechanism of action, and ADMET properties suggest good oral drug-like behavior (Tiwari et al., 2017).

Antioxidant Activity

Benzothiazole derivatives have demonstrated the ability to scavenge free radicals and exhibit antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The evaluation of these compounds in models of acetaminophen-induced hepatotoxicity has highlighted their potential in protecting against oxidative damage (Cabrera-Pérez et al., 2016).

Electrochemical Synthesis Applications

Benzothiazoles and thiazolopyridines, related to the specified compound, have been synthesized through an innovative, metal- and reagent-free electrochemical process. This method, catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl radical), represents a greener alternative for creating benzothiazole derivatives, highlighting the compound's potential relevance in sustainable chemistry and materials science (Qian et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces suggests the potential of related compounds, such as the one , in protecting metals from corrosion, which is vital in industrial applications (Hu et al., 2016).

Antimicrobial and Antibacterial Activity

Several benzothiazole and benzamide derivatives have shown significant antimicrobial and antibacterial activities. These compounds have been effective against a range of pathogenic bacteria, indicating their potential in developing new antimicrobial agents. The research into these derivatives underlines the possible application of 2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide in pharmaceuticals and drug development (Yakan et al., 2020).

Mechanism of Action

Thiazole Moiety

Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name |

2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-9-19-14-13(25-9)8-7-11-16(14)26-18(20-11)21-17(22)10-5-4-6-12(23-2)15(10)24-3/h4-8H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQKHPZODGUEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)

![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)